molecular formula C17H26N2O2 B5299233 1-(4-Methyl-1,4-diazepan-1-yl)-2-(2-methylphenoxy)butan-1-one

1-(4-Methyl-1,4-diazepan-1-yl)-2-(2-methylphenoxy)butan-1-one

Cat. No.: B5299233
M. Wt: 290.4 g/mol
InChI Key: IHAMFKQPKMVDFD-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,4-diazepan-1-yl)-2-(2-methylphenoxy)butan-1-one is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by their seven-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-1,4-diazepan-1-yl)-2-(2-methylphenoxy)butan-1-one typically involves the following steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with suitable reagents.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions.

    Formation of the Butanone Moiety: This step may involve the use of ketone synthesis methods, such as the Friedel-Crafts acylation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-1,4-diazepan-1-yl)-2-(2-methylphenoxy)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,4-diazepan-1-yl)-2-(2-methylphenoxy)butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methyl-1,4-diazepan-1-yl)-2-(2-chlorophenoxy)butan-1-one: Similar structure with a chlorine atom instead of a methyl group.

    1-(4-Methyl-1,4-diazepan-1-yl)-2-(2-ethoxyphenoxy)butan-1-one: Contains an ethoxy group instead of a methyl group.

Uniqueness

1-(4-Methyl-1,4-diazepan-1-yl)-2-(2-methylphenoxy)butan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-methyl-1,4-diazepan-1-yl)-2-(2-methylphenoxy)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-4-15(21-16-9-6-5-8-14(16)2)17(20)19-11-7-10-18(3)12-13-19/h5-6,8-9,15H,4,7,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAMFKQPKMVDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCN(CC1)C)OC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816325
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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